molecular formula C18H12ClFN6O B11212782 4-chloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

4-chloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B11212782
M. Wt: 382.8 g/mol
InChI Key: TVWCKBDYYWHIER-UHFFFAOYSA-N
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Description

4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of both chloro and fluoro substituents, along with the pyrazolopyrimidine core, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the synthesis of the pyrazolopyrimidine core.

    Introduction of the Fluorophenyl Group:

    Formation of the Benzohydrazide Moiety: The final step involves the formation of the benzohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C18H12ClFN6O

Molecular Weight

382.8 g/mol

IUPAC Name

4-chloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C18H12ClFN6O/c19-12-3-1-11(2-4-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-7-5-13(20)6-8-14/h1-10H,(H,25,27)(H,21,22,24)

InChI Key

TVWCKBDYYWHIER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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